N-Benzyl-L-isoleucine methyl ester hydrochloride
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Overview
Description
N-Benzyl-L-isoleucine methyl ester hydrochloride is a chemical compound with the molecular formula C14H21NO2·HCl. It is a derivative of the amino acid isoleucine, modified with a benzyl group and a methyl ester group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl-L-isoleucine methyl ester hydrochloride can be synthesized through the esterification of N-Benzyl-L-isoleucine with methanol in the presence of hydrochloric acid. The reaction typically involves the following steps:
Esterification: N-Benzyl-L-isoleucine is reacted with methanol in the presence of hydrochloric acid to form the methyl ester.
Purification: The product is purified through recrystallization or other suitable methods to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Esterification: Using industrial reactors, the esterification reaction is carried out with precise control over temperature and reaction time.
Purification and Quality Control: The product is purified using industrial-scale purification techniques, and quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-L-isoleucine methyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The benzyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form N-Benzyl-L-isoleucine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) are commonly used.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Hydrolysis: N-Benzyl-L-isoleucine.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction.
Scientific Research Applications
N-Benzyl-L-isoleucine methyl ester hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and peptide synthesis.
Biology: Studied for its effects on cellular processes and protein synthesis.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-L-isoleucine methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can:
Interact with Enzymes: Modulate the activity of enzymes involved in amino acid metabolism.
Affect Cellular Processes: Influence protein synthesis and cellular signaling pathways.
Bind to Receptors: Potentially interact with specific receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
L-Isoleucine methyl ester hydrochloride: A similar compound without the benzyl group.
N-Benzyl-L-valine methyl ester hydrochloride: A similar compound with valine instead of isoleucine.
N-Benzyl-L-leucine methyl ester hydrochloride: A similar compound with leucine instead of isoleucine.
Uniqueness
N-Benzyl-L-isoleucine methyl ester hydrochloride is unique due to its specific structure, which combines the properties of isoleucine, a benzyl group, and a methyl ester group. This unique combination allows it to participate in specific chemical reactions and exhibit distinct biological activities compared to other similar compounds .
Properties
IUPAC Name |
methyl 2-(benzylamino)-3-methylpentanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-4-11(2)13(14(16)17-3)15-10-12-8-6-5-7-9-12;/h5-9,11,13,15H,4,10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDYRSTYILRYKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)NCC1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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